4-Hydroxy-3-methoxy-2-methylbenzaldehyde
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Overview
Description
4-Hydroxy-3-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde typically involves the methylation of vanillin (4-Hydroxy-3-methoxybenzaldehyde) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Hydroxy-3-methoxy-2-methylbenzoic acid.
Reduction: 4-Hydroxy-3-methoxy-2-methylbenzyl alcohol.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
4-Hydroxy-3-methoxy-2-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes.
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the methyl group.
2-Hydroxy-3-methylbenzaldehyde: Similar structure but differs in the position of the hydroxyl and methoxy groups.
4-Methoxy-2-methylbenzaldehyde: Lacks the hydroxyl group.
Uniqueness: 4-Hydroxy-3-methoxy-2-methylbenzaldehyde is unique due to the presence of all three functional groups (hydroxyl, methoxy, and methyl) on the benzene ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-hydroxy-3-methoxy-2-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-7(5-10)3-4-8(11)9(6)12-2/h3-5,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXMRQITQSBVLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577813 |
Source
|
Record name | 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-32-4 |
Source
|
Record name | 4-Hydroxy-3-methoxy-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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